![molecular formula C15H19N5O B2868572 N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide CAS No. 1311858-17-9](/img/structure/B2868572.png)
N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is also known as JNJ-40411813 and has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide involves its interaction with specific ion channels in the brain. Specifically, this molecule has been shown to interact with the GABA(A) receptor, which is a key target for a number of drugs used to treat neurological disorders. By modulating the activity of this receptor, N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide could have a number of therapeutic applications.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide has a number of biochemical and physiological effects that have been studied in detail. One of the most significant effects is its ability to modulate the activity of the GABA(A) receptor, which can have a number of downstream effects on the central nervous system. Additionally, this molecule has been shown to have effects on the release of certain neurotransmitters, which could have implications for the treatment of a variety of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide in lab experiments is its well-characterized mechanism of action. This molecule has been extensively studied in vitro and in vivo, which means that researchers have a good understanding of how it works and what its effects are. However, one limitation of using this molecule in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain contexts.
Orientations Futures
There are a number of potential future directions for the study of N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide. One area of interest is in the development of new drugs that target the GABA(A) receptor, which could have implications for the treatment of a variety of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this molecule, which could lead to new insights into the functioning of the central nervous system. Finally, there is also potential for the development of new synthetic methods for the production of this molecule, which could make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide involves a multi-step process that has been described in detail in a number of scientific publications. The first step involves the reaction of 1-bromo-1-cyclopentane with sodium cyanide to form 1-cyanocyclopentane. This intermediate is then reacted with 7-aminopyrido[3,4-d]pyrimidine to form the final product.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide has been studied for its potential applications in a number of scientific research areas. One of the most promising areas of study is in the field of neuroscience, where this molecule has been shown to have a number of effects on the central nervous system. Specifically, it has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-10-15(4-1-2-5-15)19-14(21)9-20-6-3-12-7-17-11-18-13(12)8-20/h7,11H,1-6,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJVWYFFDMHPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2868489.png)
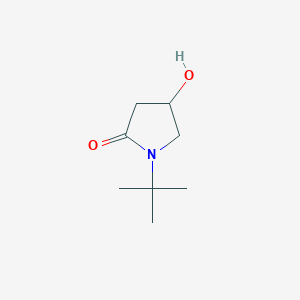

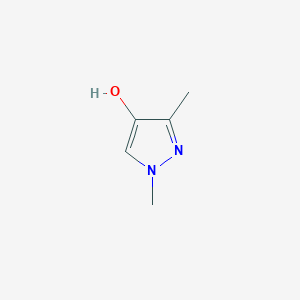

![3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2868502.png)

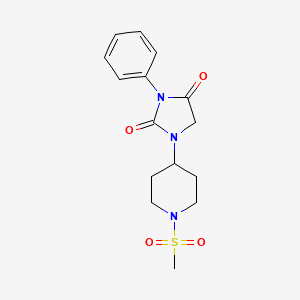
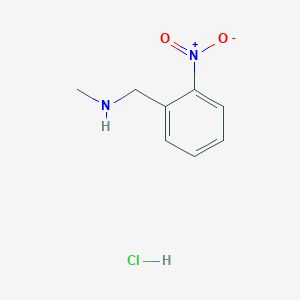

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2868508.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2868509.png)
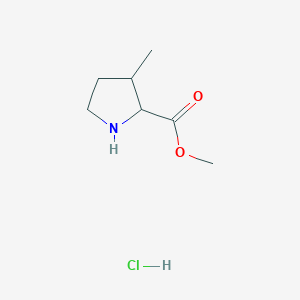
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2868512.png)